molecular formula C28H31ClFN5O5S B12422754 ERK1/2 inhibitor 4

ERK1/2 inhibitor 4

Cat. No.: B12422754
M. Wt: 604.1 g/mol
InChI Key: JPJKPWPSJCCCAQ-IVZQSRNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERK1/2 inhibitor 4 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. ERK1/2 inhibitors are being studied for their potential in treating various cancers, as the MAPK pathway is often deregulated in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Common steps include:

Industrial Production Methods

Industrial production of ERK1/2 inhibitors involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and yield of the reactions. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

ERK1/2 inhibitor 4 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

ERK1/2 inhibitor 4 has a wide range of scientific research applications, including:

    Cancer Research: It is used to study the role of the MAPK pathway in cancer cell proliferation and survival.

    Drug Development: ERK1/2 inhibitors are being explored as potential therapeutic agents for various cancers, including lung, melanoma, and colorectal cancers.

    Cell Signaling Studies: Researchers use ERK1/2 inhibitors to dissect the signaling pathways involved in cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C28H31ClFN5O5S

Molecular Weight

604.1 g/mol

IUPAC Name

(2R)-2-[2-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxo-6,7-dihydrothieno[3,2-c]pyridin-5-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide

InChI

InChI=1S/C28H31ClFN5O5S/c1-15(26(37)33-22(14-36)16-9-17(30)11-19(10-16)39-2)35-6-3-23-20(27(35)38)12-24(41-23)25-21(29)13-31-28(34-25)32-18-4-7-40-8-5-18/h9-13,15,18,22,36H,3-8,14H2,1-2H3,(H,33,37)(H,31,32,34)/t15-,22-/m1/s1

InChI Key

JPJKPWPSJCCCAQ-IVZQSRNASA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5

Origin of Product

United States

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